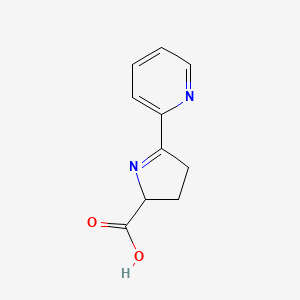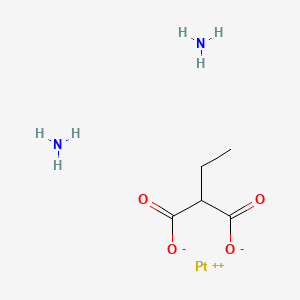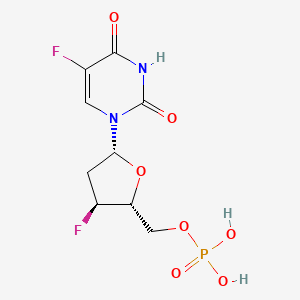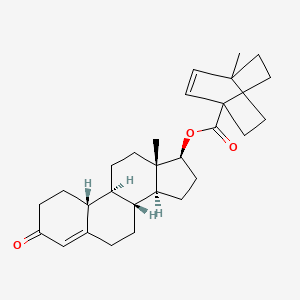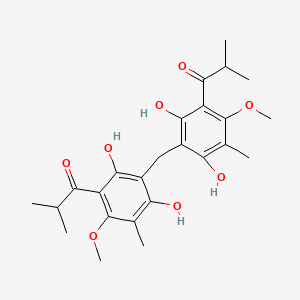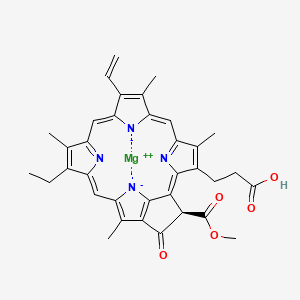
Protochlorophyllide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A photo-active pigment localized in prolamellar bodies occurring within the proplastids of dark-grown bean leaves. In the process of photoconversion, the highly fluorescent protochlorophyllide is converted to chlorophyll.
Applications De Recherche Scientifique
Protochlorophyllide Excited-State Dynamics
PChlide's excited-state dynamics are essential for understanding its role in photosynthesis. Sytina et al. (2010) explored this by studying PChlide in various solvents, highlighting the role of solvation and internal charge transfer in its excited state, which is crucial for catalyzing the transformation to chlorophyllide (Sytina et al., 2010).
This compound Reductase Enzyme Activity
Wilks and Timko (1995) developed a system to analyze wild-type and mutant forms of this compound reductase, contributing to our understanding of the enzyme's active site and its crucial role in chlorophyll biosynthesis (Wilks & Timko, 1995).
Product Release Steps in Chlorophyll Biosynthesis
Heyes and Hunter (2004) examined the final stages of the this compound oxidoreductase catalytic cycle, revealing insights into the product release and cofactor binding events, which are pivotal for chlorophyll synthesis (Heyes & Hunter, 2004).
Evolution of this compound Reductases
Schoefs and Franck (2003) discussed the molecular organization and substrate specificity of PChlide reductases, offering insights into the selection of light-dependent enzymes during evolution (Schoefs & Franck, 2003).
Comprehensive Photophysical Picture of this compound a
Dietzek et al. (2009) investigated the photochemistry of PChlide a, contributing to our understanding of its role in the catalysis by this compound oxidoreductase (Dietzek et al., 2009).
Chlorophyll Synthesis in Green Leaves
Dehesh et al. (1987) studied the photoreduction of PChlide in barley, providing insights into the chlorophyll formation process in plants (Dehesh et al., 1987).
Mechanism of Catalysis by this compound Oxidoreductase
Heyes and Hunter (2005) presented an analysis of the catalytic mechanism of this compound oxidoreductase, highlighting its role as a model for studying enzyme catalysis and reaction dynamics (Heyes & Hunter, 2005).
Propriétés
Formule moléculaire |
C35H32MgN4O5 |
|---|---|
Poids moléculaire |
613 g/mol |
Nom IUPAC |
magnesium;3-[(3R)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t31-;/m1./s1 |
Clé InChI |
QBPCOMNNISRCTC-JSSVAETHSA-L |
SMILES isomérique |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Synonymes |
Monovinyl Protochlorophyllide MV PChlide MV-PChlide Protochlorophyllide Protochlorophyllide A Protochlorophyllide, Monovinyl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]tridecane-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1199241.png)
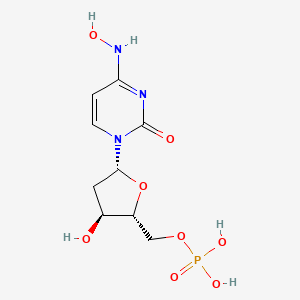
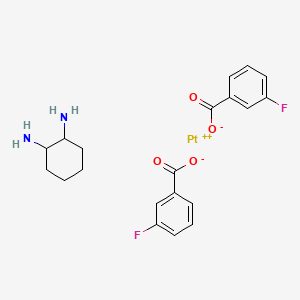

![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)
